molecular formula C56H70N9NaO23S B13436556 Micafungin Sodium Stereoisomer

Micafungin Sodium Stereoisomer

Cat. No.: B13436556
M. Wt: 1292.3 g/mol
InChI Key: SFNPJZNSSHOZRK-LJOBCPQKSA-M
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Description

Micafungin sodium stereoisomer is a semisynthetic echinocandin antifungal agent. It is primarily used to treat invasive candidiasis and as prophylaxis against Candida infections in patients undergoing hematopoietic stem cell transplantation. This compound works by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall .

Chemical Reactions Analysis

Types of Reactions: Micafungin sodium stereoisomer undergoes several types of chemical reactions, including:

    Oxidation: Conversion of micafungin to its oxidized forms.

    Reduction: Reduction of micafungin intermediates during synthesis.

    Substitution: Substitution reactions involving the modification of side chains.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various organic solvents and catalysts are employed depending on the specific reaction.

Major Products: The major products formed from these reactions include various intermediates and derivatives of micafungin, which are further processed to obtain the final this compound .

Scientific Research Applications

Micafungin sodium stereoisomer has a wide range of scientific research applications:

Mechanism of Action

Micafungin sodium stereoisomer exerts its antifungal effects by inhibiting the enzyme 1,3-beta-D-glucan synthase. This enzyme is crucial for the synthesis of 1,3-beta-D-glucan, a key component of the fungal cell wall. By inhibiting this enzyme, micafungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis . This mechanism is unique to echinocandins and does not affect mammalian cells, making micafungin highly selective and well-tolerated .

Comparison with Similar Compounds

    Caspofungin: Another echinocandin antifungal with a similar mechanism of action but different pharmacokinetic properties.

    Anidulafungin: Similar to micafungin but with a longer half-life and different metabolic pathways.

    Rezafungin: A newer echinocandin with extended dosing intervals.

Uniqueness: Micafungin sodium stereoisomer is unique due to its specific inhibition of 1,3-beta-D-glucan synthase and its favorable pharmacokinetic profile, which allows for effective treatment of invasive fungal infections with minimal side effects .

Properties

Molecular Formula

C56H70N9NaO23S

Molecular Weight

1292.3 g/mol

IUPAC Name

sodium;[5-[(1S,2S)-2-[(3S,6S,11R,18S,20S,21R,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[3-(4-pentoxyphenyl)-1,2-oxazol-5-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate

InChI

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-27(12-15-32)33-21-39(87-63-33)28-7-9-29(10-8-28)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35?,37+,38-,42?,43-,44-,45?,46-,47-,48-,52+;/m0./s1

InChI Key

SFNPJZNSSHOZRK-LJOBCPQKSA-M

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@@H]([C@H](NC(=O)C5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)C6C[C@H](CN6C(=O)C(NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+]

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+]

Origin of Product

United States

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